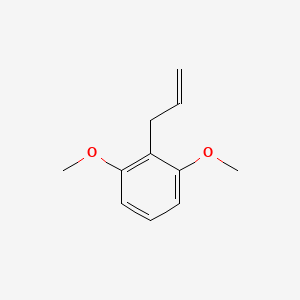

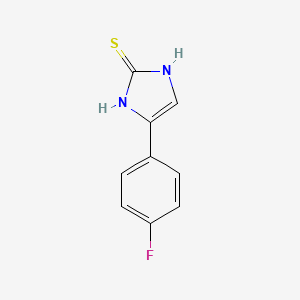

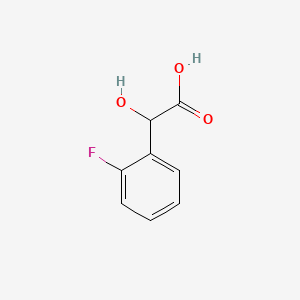

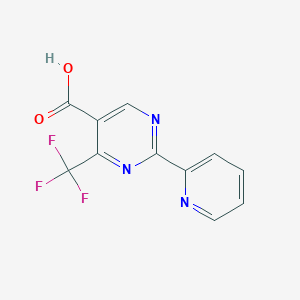

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can involve various methods, including cyclization, reactions with sulfur-containing nucleophiles, and direct insertion of sulfur into the imidazole ring . For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, including nitration, chlorination, N-alkylation, reduction, and condensation . This demonstrates the complexity and multi-step nature of synthesizing specific imidazole derivatives.

Molecular Structure Analysis

Imidazole derivatives can exhibit a variety of molecular structures, as evidenced by X-ray crystallography and spectroscopic methods such as IR, NMR, and Mass spectrometry. For instance, the crystal structure of 2-(4-fluorobenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole is stabilized by weak intermolecular interactions, including C-H...N, C-H...O, C-H...S, and C-H...F . These interactions contribute to the formation of a supramolecular network, which can influence the compound's physical properties and reactivity.

Chemical Reactions Analysis

Imidazole-2-thiones are known to participate in various chemical reactions, such as nucleophilic addition to acetylenes and alkenes with activated double bonds, alkylation, acylation, and interaction with carbonyl halides . These reactions can be utilized to further modify the imidazole core and introduce additional functional groups, which can alter the compound's biological activity and physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. Quantum-chemical calculations, dipole moments, and spectroscopic data can provide insights into these properties . For example, the presence of substituents such as fluorine can affect the electron distribution within the molecule, as seen in the molecular electrostatic surface analysis of a bromophenyl-fluoromethylphenyl-imidazole derivative . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

科学的研究の応用

Structural Characterization and Molecular Interactions

- The structural characterization of derivatives of 2H-Imidazole-2-thione reveals unique [6-5] fused-ring systems and intermolecular interactions. For example, a study detailed the molecular structure of a derivative, highlighting its unusual fused-ring system and the primary intermolecular interaction involving a CH2 group with a fluorine atom, contributing to the understanding of its chemical behavior and potential for further application in material science or as a structural motif in pharmaceuticals (Gallagher et al., 2007).

Chemosensors for Heavy Metals

- Research into the development of chemosensors has led to the use of imidazole-2-thione derivatives for the detection of heavy metals, such as mercury. One study synthesized a novel fluorometric chemosensor that showed an ultrasensitive response to Hg2+ in aqueous solutions, demonstrating the potential of these compounds in environmental monitoring and safety applications (Huang et al., 2021).

Anticancer Agents

- The anticancer potential of imidazole-2-thione derivatives has been evaluated, with some compounds showing promising results against leukemia cells. This suggests their potential application as chemotherapeutic agents, highlighting the diversity of biological activities that these compounds may possess (Karki et al., 2011).

Cytotoxicities Evaluation

- Imidazole-2-thione derivatives have also been studied for their cytotoxic effects on cancer and noncancer cells. The synthesis and evaluation of these compounds provide insights into their potential therapeutic applications, particularly in designing new anticancer drugs (Meriç et al., 2008).

Inhibition of p38 MAP Kinase

- Research has demonstrated the effectiveness of imidazole-2-thione derivatives in inhibiting p38 MAP kinase, a protein involved in inflammatory responses and cell differentiation. These findings indicate potential applications in developing treatments for diseases related to inflammation (Koch et al., 2008).

将来の方向性

特性

IUPAC Name |

4-(4-fluorophenyl)-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYXXBUINDPILP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=S)N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239280 |

Source

|

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)- | |

CAS RN |

93103-15-2 |

Source

|

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)